molecular formula C8H11NO2 B2787274 Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate CAS No. 28438-51-9

Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate

Cat. No.: B2787274
CAS No.: 28438-51-9
M. Wt: 153.181
InChI Key: ASZXZUYRVBRICN-UHFFFAOYSA-N
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Description

Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate, mixture of diastereomers: is an organic compound with the molecular formula C8H11NO2 It is a cyclopropane derivative that contains both a nitrile and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired cyclopropane ring .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex cyclopropane derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-cyano-2-methylcyclopropane-1-carboxylate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of both the nitrile and ester functional groups, which can participate in various chemical transformations. The molecular targets and pathways involved are specific to the type of reaction or biological activity being studied.

Comparison with Similar Compounds

    Ethyl 1-cyanocyclopropane-1-carboxylate: Similar structure but lacks the methyl group on the cyclopropane ring.

    Methyl 1-cyano-2-methylcyclopropane-1-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

    1-Cyano-2-methylcyclopropane-1-carboxylic acid: Similar structure but has a carboxylic acid group instead of an ester.

Uniqueness: this compound is unique due to the presence of both a nitrile and an ester group on a cyclopropane ring, which imparts distinct reactivity and potential for diverse chemical transformations. The mixture of diastereomers also adds to its complexity and potential for stereoselective synthesis.

Properties

IUPAC Name

ethyl 1-cyano-2-methylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-7(10)8(5-9)4-6(8)2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZXZUYRVBRICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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